1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes three (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl groups attached to a 4-hydroxycyclohexane-1-carboxylic acid core . Further analysis would require more specific data or computational modeling .Physical and Chemical Properties Analysis
This compound has a complex structure with multiple functional groups, contributing to its physical and chemical properties. It has a high molecular weight (around 678.593 Da) and contains 15 hydrogen bond acceptors and 8 hydrogen bond donors . More specific physical and chemical properties would require experimental determination .Scientific Research Applications
Antioxidant Properties and Mechanism of Action
Studies have shown that hydroxycinnamic acids (HCAs), which share a phenolic structure similar to the query compound, possess significant antioxidant properties. The antioxidant activity of these compounds is attributed to their structural characteristics, such as the presence of an unsaturated bond on the side chain and the hydroxy groups on the aromatic ring. These features are essential for neutralizing free radicals and protecting against oxidative stress, suggesting that our compound of interest could potentially exhibit similar antioxidant capabilities due to its structural features (Razzaghi-Asl et al., 2013).
Biotechnological and Industrial Applications
The synthesis and applications of phosphonic acids, as highlighted in a review by Sevrain et al. (2017), demonstrate the versatility of compounds with specific functional groups for various industrial applications, including as bioactive agents, in bone targeting, and for the design of supramolecular materials. Given the complex structure of the specified compound, similar applications could be explored, especially in the context of its potential bioactive properties or as a precursor for specialized materials (Sevrain et al., 2017).
Role in Synthesis of Polyfunctional Heteroaromatics
Research into the synthesis of novel functionalized heteroaromatic compounds reveals the potential for complex organic compounds, similar to the specified compound, to undergo unique rearrangements and form new structures. This ability to participate in novel rearrangements could be indicative of the potential synthetic utility of the compound , leading to the discovery of new molecules with significant biological or industrial applications (Moustafa et al., 2017).
Application in Lignin Model Compound Acidolysis
The study of the acidolysis mechanism of lignin model compounds provides insight into the potential of phenolic compounds, similar to our compound of interest, in the breakdown and valorization of lignin into valuable chemical feedstocks. The specific reactivity and pathways involved in the acidolysis of these compounds could inform applications in biomass conversion and renewable resource utilization (Yokoyama, 2015).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by BCP14174 are yet to be determined. Given the compound’s structure and known properties, it is likely that it interacts with multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
- Excretion : The compound and its metabolites are likely excreted via the kidneys . These properties can impact the bioavailability of BCP14174, influencing its efficacy and safety profile.
Result of Action
The molecular and cellular effects of BCP14174’s action are currently under investigation. Preliminary studies suggest that the compound may have antioxidant properties, potentially protecting cells from oxidative stress
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BCP14174. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity. Additionally, individual factors such as age, sex, genetic background, and health status can also influence the compound’s action .
Safety and Hazards
Properties
IUPAC Name |
1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKVJEAKVWAQTA-ZDLWVMOESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC(C(C1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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